Due to its structure containing two chirality centers, (2R,3R)-N1,N4-dibenzyl-2,3-dihydroxysuccinamide has been investigated as a ligand in asymmetric catalysis. Ligands are molecules that bind to a metal center in a catalyst, influencing the catalyst's activity and selectivity. Research suggests that this compound may be useful in the development of new asymmetric catalysts for various organic reactions [].
The unique structure of (2R,3R)-N1,N4-dibenzyl-2,3-dihydroxysuccinamide allows it to form self-assembled structures through hydrogen bonding. This property has potential applications in the field of supramolecular chemistry, which explores the interactions between molecules to create complex architectures [].
(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide is an organic compound characterized by its unique structure, which includes two benzyl groups attached to a dihydroxysuccinamide backbone. Its molecular formula is C18H20N2O4, and it has a molecular weight of approximately 328.36 g/mol. The compound appears as a white crystalline powder and has a melting point ranging between 202°C and 206°C . The compound is known for its potential applications in medicinal chemistry and as a chiral auxiliary in asymmetric synthesis.
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
Research indicates that (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and for its role in modulating enzyme activities. The compound's structural features contribute to its interaction with biological targets, making it a candidate for drug development in treating various diseases .
Several methods have been developed for synthesizing (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide:
These synthetic routes are optimized for yield and purity and may involve purification steps like recrystallization or chromatography.
(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide finds applications in various fields:
Studies on (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide have focused on its interactions with various biological molecules. These include:
Such studies are crucial for understanding the mechanisms by which this compound exerts its biological effects and for identifying potential therapeutic applications.
Several compounds share structural similarities with (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N,N'-Dibenzyl-L-tartaric diamide | Contains tartaric acid moiety | Chiral center derived from tartaric acid |
N,N'-Bis(phenylmethyl)succinamic acid | Similar backbone but lacks hydroxyl groups | Different substitution pattern |
N,N'-Dibenzylsuccinamide | Similar amine functionality | Lacks hydroxyl groups on the succinamide backbone |
(2S,3S)-N1,N4-Dibenzyl-2,3-dihydroxybutanediamide | Stereochemical variation | Different stereochemistry affecting biological activity |
The unique combination of hydroxyl groups and dibenzyl substitutions in (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide contributes to its distinct properties compared to these similar compounds.
The compound’s systematic name, (2R,3R)-N,N'-dibenzyl-2,3-dihydroxybutanediamide, reflects its stereochemistry and functional groups. Key components include:
The molecular formula is C₁₈H₂₀N₂O₄, with a molecular weight of 328.36 g/mol.
Property | Value |
---|---|
CAS Registry Number | 88393-56-0 |
Molecular Formula | C₁₈H₂₀N₂O₄ |
Molecular Weight | 328.36 g/mol |
IUPAC Name | (2R,3R)-N,N'-dibenzyl-2,3-dihydroxybutanediamide |
Melting Point | 198–200°C |
Optical Rotation | +80° to +86° (c=1, DMF) |
The compound’s structure comprises a central 2,3-dihydroxysuccinamide core with two benzylamide substituents. Critical structural aspects include:
X-ray crystallography and NMR studies confirm the spatial arrangement of functional groups, validating the (R,R) configuration.
The classical synthesis of (2R,3R)-N1,N4-dibenzyl-2,3-dihydroxysuccinamide typically begins with tartaric acid derivatives. A prominent route involves the reaction of diacetoxysuccinic anhydride with benzylamine under controlled conditions. For instance, Xu et al. (2002) reported a four-step protocol starting from L-tartaric acid:
An alternative approach by Massicot et al. (2001) utilizes N-hydroxysuccinimide (NHS) esters for amidation. Here, tartaric acid is activated with NHS and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by coupling with benzylamine. This method achieves 78% yield but requires stringent moisture control [6] [7].
Table 1: Classical Synthesis Conditions and Yields
Starting Material | Reagents | Solvent | Yield (%) | Reference |
---|---|---|---|---|
L-Tartaric acid | Acetic anhydride, SOCl₂, BnNH₂ | CH₂Cl₂ | 65–72 | [6] [7] |
Tartaric acid | EDC, NHS, BnNH₂ | DMF | 78 | [6] [7] |
The (2R,3R) configuration is critical for the compound’s biological activity. Stereoselective synthesis often leverages chiral pool synthesis, using enantiomerically pure tartaric acid as the starting material. For example, the diastereomeric resolution of intermediates via recrystallization ensures high enantiomeric excess (e.e.). Xu et al. (2002) achieved >99% e.e. by crystallizing the dibenzylamide from ethanol/water mixtures [6] [7].
Another strategy employs chiral auxiliaries during amidation. Protecting the hydroxyl groups with benzyl ethers before amidation prevents racemization. This method, however, introduces additional deprotection steps, reducing overall efficiency [6].
Catalytic asymmetric synthesis remains underexplored for this compound. Current methods rely on organocatalytic desymmetrization of meso-tartaric acid derivatives. For instance, proline-based catalysts have been used to induce asymmetry in succinamide formation, though yields remain modest (50–60%) [7]. Transition metal catalysts, such as ruthenium complexes, show potential for enantioselective hydrogenation of diketones but require further optimization [4].
Recent advances focus on reducing environmental impact. Solvent-free mechanochemical synthesis has been explored, where tartaric acid and benzylamine are ball-milled with catalytic EDC. This method eliminates volatile organic solvents and shortens reaction times to 2 hours, albeit with lower yields (55%) [7].
Table 2: Comparison of Green Synthesis Methods
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Mechanochemical | Ball milling, EDC | 55 | Solvent-free, fast |
Microwave-assisted | H₂O, 100°C | 68 | Reduced energy use |
Key challenges include:
Table 3: Scalability Challenges and Solutions
Challenge | Solution | Impact on Yield |
---|---|---|
Chromatography | Optimized crystallization | +15% recovery |
Over-benzylation | Precise stoichiometry (BnNH₂ : 2.2 eq) | Purity >98% |
Reagent cost | Pentafluorophenyl esters | Cost ↓30% |